Diethyl 2-(2-(benzyloxy)ethyl)malonate
Overview
Description
Diethyl 2-(2-(benzyloxy)ethyl)malonate is an organic compound with the molecular formula C16H22O5. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-(benzyloxy)ethyl)malonate can be synthesized through the reaction of diethyl malonate with benzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-(benzyloxy)ethyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted malonates depending on the nucleophile used
Scientific Research Applications
Diethyl 2-(2-(benzyloxy)ethyl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2-(2-(benzyloxy)ethyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. These interactions can influence metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used in similar applications as diethyl malonate.
Benzyl malonate: A related compound with a benzyl group attached to the malonate moiety
Uniqueness
Diethyl 2-(2-(benzyloxy)ethyl)malonate is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications .
Properties
IUPAC Name |
diethyl 2-(2-phenylmethoxyethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-20-15(17)14(16(18)21-4-2)10-11-19-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDKROYDQHPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502213 | |
Record name | Diethyl [2-(benzyloxy)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41478-45-9 | |
Record name | Diethyl [2-(benzyloxy)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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